molecular formula C15H24N2O17P2 B231487 [[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate CAS No. 16375-64-7

[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate

Cat. No.: B231487
CAS No.: 16375-64-7
M. Wt: 566.30 g/mol
InChI Key: HSCJRCZFDFQWRP-NYYOCOOHSA-N
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Description

Uridine-5’-Diphosphate-Mannose is a pyrimidine nucleotide sugar that plays a crucial role in the biosynthesis of glycoproteins and glycolipids. It is composed of uridine, a ribose sugar, and a diphosphate group linked to a mannose sugar. This compound is essential in various biological processes, including cell wall formation, protein glycosylation, and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Uridine-5’-Diphosphate-Mannose typically involves the enzymatic conversion of uridine-5’-triphosphate and mannose-1-phosphate. The reaction is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase. The reaction conditions generally include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the presence of magnesium ions to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of Uridine-5’-Diphosphate-Mannose often employs recombinant microbial systems, such as Escherichia coli, engineered to overexpress the necessary enzymes. The fermentation process is optimized to maximize yield, and the product is purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Uridine-5’-Diphosphate-Mannose undergoes various chemical reactions, including glycosylation, where it acts as a glycosyl donor in the transfer of mannose to acceptor molecules. It can also participate in hydrolysis, where the diphosphate group is cleaved, and oxidation-reduction reactions involving the uridine moiety .

Common Reagents and Conditions: Common reagents used in reactions involving Uridine-5’-Diphosphate-Mannose include glycosyltransferases for glycosylation reactions, and phosphatases for hydrolysis. The reactions typically occur under mild aqueous conditions, with optimal pH and temperature tailored to the specific enzyme used .

Major Products Formed: The major products formed from reactions involving Uridine-5’-Diphosphate-Mannose include glycoproteins and glycolipids, which are essential components of cell membranes and play roles in cell signaling and recognition .

Scientific Research Applications

Uridine-5’-Diphosphate-Mannose is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It is a key substrate in the study of glycosylation processes, which are critical for understanding protein folding, stability, and function. In medicine, it is used to investigate the mechanisms of congenital disorders of glycosylation and to develop therapeutic strategies for these conditions. Additionally, Uridine-5’-Diphosphate-Mannose is employed in the synthesis of complex carbohydrates and glycoconjugates, which have applications in vaccine development and drug delivery systems .

Mechanism of Action

The mechanism of action of Uridine-5’-Diphosphate-Mannose involves its role as a glycosyl donor in enzymatic glycosylation reactions. It binds to glycosyltransferases, which facilitate the transfer of the mannose moiety to specific acceptor molecules, such as proteins or lipids. This process is essential for the proper folding and function of glycoproteins and glycolipids. The molecular targets include various glycosyltransferases and the pathways involved in protein glycosylation and cell wall biosynthesis .

Comparison with Similar Compounds

Uridine-5’-Diphosphate-Mannose is similar to other nucleotide sugars, such as Uridine-5’-Diphosphate-Glucose and Guanosine-5’-Diphosphate-Mannose. its unique role as a mannose donor distinguishes it from these compounds. While Uridine-5’-Diphosphate-Glucose is primarily involved in glycogen synthesis and energy metabolism, Uridine-5’-Diphosphate-Mannose is crucial for glycoprotein and glycolipid biosynthesis. Guanosine-5’-Diphosphate-Mannose, on the other hand, is involved in the synthesis of fucosylated glycans, highlighting the specificity and diversity of nucleotide sugar functions .

List of Similar Compounds:
  • Uridine-5’-Diphosphate-Glucose
  • Guanosine-5’-Diphosphate-Mannose
  • Uridine-5’-Diphosphate-N-Acetylglucosamine
  • Cytidine-5’-Diphosphate-Choline

Properties

CAS No.

16375-64-7

Molecular Formula

C15H24N2O17P2

Molecular Weight

566.30 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12+,13-,14-/m1/s1

InChI Key

HSCJRCZFDFQWRP-NYYOCOOHSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C3C(C(C(C(O3)CO)O)O)O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

32369-14-5

Origin of Product

United States

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